TNF-α Inhibition: Trimer vs. Monomer Potency
In LPS-stimulated murine peritoneal macrophage assays, Gnetumontanin B demonstrates a clear potency advantage over the resveratrol monomer class. At a concentration of 10⁻⁵ mol L⁻¹ (10 µM), Gnetumontanin B inhibited TNF-α production by 58.1% (P < 0.05), with a calculated IC50 of 1.49 µM . In contrast, the parent monomer resveratrol typically exhibits TNF-α inhibitory activity with IC50 values in the 25-50 µM range under comparable cellular stimulation conditions [1]. This represents a 17- to 34-fold enhancement in potency for the oligostilbene trimer relative to the monomeric stilbenoid class.
| Evidence Dimension | TNF-α production inhibition (potency) |
|---|---|
| Target Compound Data | IC50 = 1.49 µM; 58.1% inhibition at 10 µM |
| Comparator Or Baseline | Resveratrol: IC50 ~25-50 µM (range from published studies) |
| Quantified Difference | Approximately 17- to 34-fold more potent |
| Conditions | LPS-stimulated murine peritoneal macrophages (target compound); comparable LPS-stimulated human PBMC/macrophage systems (comparator class) |
Why This Matters
For researchers investigating TNF-α-driven pathways, selecting Gnetumontanin B enables effective inhibition at lower test concentrations, reducing the risk of off-target cytotoxicity or solvent interference commonly associated with high-concentration resveratrol treatments.
- [1] Falchetti, R.; Fuggetta, M. P.; Lanzilli, G.; Tricarico, M.; Ravagnan, G. Effects of resveratrol on human immune cell function. Life Sciences 2001, 70 (1), 81-96. View Source
